molecular formula C9H8ClN3O B14038479 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14038479
M. Wt: 209.63 g/mol
InChI Key: VROZMOZSNFUILE-UHFFFAOYSA-N
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Description

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of 3-aminopyrazoles. This specific aminopyrazole scaffold is recognized as a versatile and privileged structure in drug discovery due to its ability to interact with diverse biological targets . The core pyrazol-3-one structure is known to exhibit a wide spectrum of biological activities, as documented in scientific literature for analogous compounds. These activities include potential anti-inflammatory, anticancer, and antimicrobial properties . The amino functional group at the 5-position is a key pharmacophore, enabling the formation of critical hydrogen bonds with enzyme active sites, which is crucial for its mechanism of action in inhibiting various targets such as kinases and cyclin-dependent kinases (CDKs) . Furthermore, pyrazole and pyrazoline derivatives have been extensively studied as potent inhibitors of tubulin polymerization, with mechanisms involving the arrest of the cell cycle in the G2/M phase, indicating significant potential in anticancer research . This product is provided strictly For Research Use Only. It is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Properties

IUPAC Name

5-amino-2-(3-chlorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7(4-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROZMOZSNFUILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of 5-aminopyrazoles, including this compound, is commonly achieved through the condensation of β-ketonitriles with hydrazines. This method is versatile and efficient, avoiding the use of difficult β-ketonitrile functionalities and is suitable for combinatorial library synthesis for drug screening.

A typical synthetic route involves:

  • Preparation of 3-chlorophenylhydrazine by reaction of 3-chlorobenzaldehyde with hydrazine hydrate.
  • Subsequent reaction of the hydrazine intermediate with β-ketoesters such as ethyl acetoacetate under reflux, often catalyzed by acetic acid, to promote cyclization and formation of the pyrazolone ring.

Specific Synthetic Route for this compound

While direct literature on the 3-chlorophenyl derivative is limited, closely related chlorophenyl pyrazolones (e.g., 4-chlorophenyl analogues) have been synthesized via:

  • Reaction of 3-chlorophenylhydrazine with ethyl acetoacetate under reflux, catalyzed by acetic acid or piperidine.
  • Cyclization occurs to form the pyrazolone core with the amino group at the 5-position.
  • Purification is typically achieved by recrystallization from ethanol/water mixtures.

Advanced Synthesis via Click Chemistry (CuAAC)

Recent advances incorporate 1,2,3-triazole moieties into pyrazolone derivatives for enhanced biological activity. The synthesis involves:

  • Knoevenagel condensation between pyrazolone derivatives and indole-3-carbaldehyde derivatives.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to introduce triazole rings.
  • This method allows for the synthesis of diverse derivatives, including halogenated phenyl substitutions such as 3-chlorophenyl, with high yields (80–95%) and purity (>99% by HPLC).

Though this method is more complex, it is adaptable for creating libraries of compounds for antimicrobial screening.

Industrial and Green Chemistry Methods

  • Continuous flow reactors have been employed to optimize reaction conditions for pyrazolone synthesis, improving yield and scalability.
  • Ultrasound-promoted synthesis is reported as an environmentally friendly method, enhancing reaction rates and reducing solvent use.

Data Tables Summarizing Preparation and Characterization

Step Reagents Conditions Yield (%) Notes
1 3-Chlorobenzaldehyde + Hydrazine hydrate Reflux, solvent: ethanol or acetic acid ~85-95 Formation of 3-chlorophenylhydrazine intermediate
2 3-Chlorophenylhydrazine + Ethyl acetoacetate Reflux, catalyst: acetic acid or piperidine 70-90 Cyclization to form pyrazolone ring
3 Purification Recrystallization from ethanol/water - Purity >98% by HPLC
Analytical Technique Key Observations for this compound
¹H NMR Aromatic protons δ 7.0–7.8 ppm; NH₂ protons δ ~5.5–6.2 ppm
¹³C NMR Signals consistent with pyrazolone carbonyl (~163 ppm) and aromatic carbons
IR Spectroscopy Strong C=O stretch at ~1650 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C9H8ClN3O (MW 209.63 g/mol)
X-ray Crystallography Confirms molecular structure and hydrogen bonding in crystal lattice (reported for related derivatives)

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Condensation β-Ketonitrile derivatives, hydrazines Reflux, acidic or basic catalysis Versatile, high yield, suitable for combinatorial synthesis β-Ketonitrile intermediates may be unstable
Hydrazine + β-Ketoester (Ethyl Acetoacetate) 3-Chlorophenylhydrazine, ethyl acetoacetate Reflux, acetic acid or piperidine catalyst Simple, widely used, good yields Requires preparation of hydrazine intermediate
CuAAC Click Chemistry Pyrazolone derivatives, azides, alkynes Room temperature, CuSO4 catalyst, sodium ascorbate High purity, structural diversity, mild conditions More complex, multi-step synthesis
Continuous Flow / Ultrasound-Assisted Same as above Optimized flow or ultrasound conditions Environmentally friendly, scalable Requires specialized equipment

This detailed review of preparation methods for this compound integrates synthetic strategies from classical condensation to modern click chemistry, supported by analytical data and industrial process considerations. The compound's synthesis is well-established with room for further optimization and functionalization to enhance its biological applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting its activity and leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Melting Point (°C) logP Biological Activity Reference
Target Compound 2-(3-chlorophenyl), 5-amino Not reported - Not explicitly reported -
5-Amino-4-hydrazono derivative (Compound 4) 4-hydrazono group, 5-amino >300 - Dual EGFR/VEGFR-2 inhibition
5-(3-Chlorophenyl)-4,4-dimethyl analog (6e) 5-(3-chlorophenyl), 4,4-dimethyl Not specified - Anti-Trypanosoma activity
TSE-1 (Trifluoromethyl derivative) 2-phenyl, 5-trifluoromethyl - - Anti-fibrotic (TGF-β2/SMAD pathway)
5-Amino-2-(2-chloro-4,6-dimethylphenyl)... 2-(2-chloro-4,6-dimethylphenyl) - 1.55 HPLC-analyzable, moderate lipophilicity
Muzolimine (Diuretic agent) 2-[1-(3,4-dichlorophenyl)ethyl], 5-amino - - Diuretic (CO~CDOI classification)
Key Observations:
  • Substituent Position : The target compound’s 3-chlorophenyl group at position 2 distinguishes it from analogs like 6e (3-chlorophenyl at position 5), which may alter electronic distribution and steric effects .
  • Amino Group: The 5-amino group facilitates hydrogen bonding, as seen in crystal structures of related compounds (e.g., intermolecular NH₂···O=C interactions in ), which may influence bioavailability .

Physicochemical and Analytical Properties

  • Lipophilicity : The logP of 1.55 for a 2,4-dichloro-6-methoxyphenyl analog () suggests moderate lipophilicity, which could guide solubility optimization for the target compound .
  • Thermal Stability: High melting points (>300°C) in hydrazono derivatives () contrast with lower values in alkyl-substituted pyrazolones, indicating substituent-dependent stability .

Biological Activity

5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClN3OC_9H_8ClN_3O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 54178-29-9

The compound features an amino group, a chlorophenyl moiety, and a pyrazolone ring, which contribute to its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. A common method includes cyclization of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The product is usually purified through crystallization or extraction techniques.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The compound also demonstrated effective biofilm inhibition .

Compound MIC (μg/mL) Activity
This compound0.22 - 0.25Antimicrobial against Gram-positive bacteria

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
  • NCI-H460 (Lung Cancer) : Demonstrated significant cytotoxicity with an IC50 value of around 42.30 µM.

These findings suggest that the compound may inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression .

Cell Line IC50 (µM) Type of Cancer
MCF712.50Breast Cancer
NCI-H46042.30Lung Cancer

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to DNA synthesis and cell proliferation. Molecular docking studies indicate that the compound can bind to thymidylate synthase, a critical enzyme in nucleotide biosynthesis, thereby disrupting DNA replication and leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity, with notable efficacy against resistant strains.
  • Cancer Cell Line Evaluation : A comprehensive evaluation of various pyrazole derivatives showed that modifications to the chlorophenyl group significantly influenced anticancer activity.

Q & A

Q. What are the optimized synthetic methodologies for preparing 5-Amino-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one?

The synthesis of pyrazolone derivatives typically involves condensation reactions between substituted pyrazol-3-ones and aromatic aldehydes. For example, eco-friendly routes employ diethanolamine as a catalyst in ethanol under reflux conditions, achieving high yields (e.g., 85–92%) with minimal environmental impact . Optimization studies (Table 1 in ) compare catalysts (e.g., ionic liquids, nanoparticles) and solvents, highlighting ethanol as a balance between efficiency and sustainability. Reaction parameters such as temperature (70–80°C) and molar ratios (1:1.2 for aldehyde:pyrazolone) are critical for reproducibility.

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

Key methods include:

  • FT-IR : Confirms the presence of NH2_2 (stretching at ~3300–3400 cm1^{-1}) and C=O (1650–1680 cm^{-1) groups.
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl) and pyrazolone ring protons (δ 5.2–5.6 ppm). 13^{13}C NMR identifies carbonyl carbons (~160–165 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., CH-form dominance) and hydrogen-bonding networks (e.g., NH2_2···O=C interactions at 2.85–3.28 Å) .

Q. What solvents and catalysts are optimal for large-scale synthesis?

Ethanol is preferred for its low toxicity and compatibility with eco-friendly catalysts like diethanolamine. Ionic liquids (e.g., [BMIM]BF4_4) enhance reaction rates but require post-synthesis purification . Nanoparticle catalysts (e.g., CuO) improve selectivity but may complicate scalability.

Advanced Research Questions

Q. How do tautomeric equilibria influence the compound’s reactivity and biological activity?

X-ray studies reveal that the CH-form dominates in the solid state due to intramolecular hydrogen bonding (NH2_2···C=O) and π-π stacking of the 3-chlorophenyl group . Tautomerism affects electrophilic substitution sites: the amino group at position 5 and carbonyl at position 3 are key for forming Schiff bases or coordinating metal ions . Computational modeling (e.g., DFT) can predict tautomer stability in solution, guiding derivatization for target applications.

Q. What strategies mitigate conflicting data in biological activity assays?

Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Solubility variations : Use standardized DMSO/water mixtures to ensure consistent compound dispersion.
  • Tautomer-dependent interactions : Validate dominant tautomers under assay conditions (e.g., pH 7.4 for physiological studies) .
  • Assay interference : Pre-screen for false positives (e.g., redox activity in MTT assays) using radical scavenging controls .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Molecular docking : Predict binding affinities to targets like EGFR or VEGFR-2 using crystal structures (PDB IDs: 1M17, 3WZE).
  • ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Å2^2) for blood-brain barrier penetration .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl at phenyl) with bioactivity trends .

Q. What are the challenges in resolving hydrogen-bonding networks in crystalline forms?

Single-crystal X-ray diffraction reveals intermolecular NH···O=C bonds (2.85–3.28 Å) and π-π stacking (3.5–4.0 Å), but disorder in the pyrazolone ring or solvent inclusion can complicate refinement. Low-temperature data collection (100 K) and high-resolution detectors improve accuracy .

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